molecular formula C7H4N2O3 B087165 5-Diazosalicylic acid CAS No. 121-13-1

5-Diazosalicylic acid

Cat. No. B087165
CAS RN: 121-13-1
M. Wt: 164.12 g/mol
InChI Key: VYRRSPJGXCHDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Diazosalicylic acid (5-DSA) is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of salicylic acid and contains a diazo group (-N=N-) attached to the 5-position of the salicylic acid ring. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism Of Action

The mechanism of action of 5-Diazosalicylic acid is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It may also act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.

Biochemical And Physiological Effects

Studies have shown that 5-Diazosalicylic acid has anti-inflammatory and analgesic effects. It has also been shown to have antioxidant properties and may help protect against oxidative stress. In addition, it has been shown to have antimicrobial and antifungal properties.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Diazosalicylic acid in lab experiments is that it is relatively easy to synthesize and is readily available. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several potential future directions for research on 5-Diazosalicylic acid. In medicine, it may be studied further for its potential use as an anti-inflammatory and analgesic agent. It may also be investigated for its potential use in cancer diagnosis and treatment. In agriculture, it may be studied further for its potential use as a plant growth regulator. In environmental science, it may be studied further for its potential use in the removal of heavy metals from contaminated soil and water.

Synthesis Methods

The synthesis of 5-Diazosalicylic acid can be achieved through various methods, including the reaction of salicylic acid with diazotizing agents such as sodium nitrite and hydrochloric acid. The resulting product is a yellow crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

5-Diazosalicylic acid has been studied extensively for its potential applications in various fields of scientific research. In medicine, it has been studied for its anti-inflammatory and analgesic properties. It has also been investigated for its potential use as a diagnostic tool in cancer research. In agriculture, it has been studied for its potential use as a plant growth regulator. In environmental science, it has been studied for its ability to remove heavy metals from contaminated soil and water.

properties

IUPAC Name

2-carboxy-4-diazoniophenolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c8-9-4-1-2-6(10)5(3-4)7(11)12/h1-3H,(H-,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRRSPJGXCHDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+]#N)C(=O)O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10923630
Record name 5-Diazonio-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10923630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Diazosalicylic acid

CAS RN

121-13-1
Record name 5-Diazosalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Diazonio-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10923630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-diazosalicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.045
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.